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Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc

Enzyme Specificity Licheninase Glycoside Hydrolase

Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc (CAS 58484-02-9), also designated 1,3:1,4-β-Glucotetraose (B) or 3¹-β-D-Cellotriosyl-glucose, is a high-purity tetrasaccharide composed of four D-glucose units linked via a single β-(1→3) bond and three β-(1→4) bonds. It serves as a well-defined substrate and reference standard for biochemical and structural studies of mixed-linkage β-glucan-active enzymes, and as a characterized damage-associated molecular pattern (DAMP) in plant immunity research.

Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
CAS No. 58484-02-9
Cat. No. B1446408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlc(b1-4)Glc(b1-4)Glc(b1-3)Glc
CAS58484-02-9
Molecular FormulaC24H42O21
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(C=O)O)C(C(CO)O)O)CO)CO)O)O)O)O
InChIInChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h2,6-25,27-39H,1,3-5H2/t6-,7+,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1
InChIKeyKWSHSHAHTORTSY-OKNDTIKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc (CAS 58484-02-9): A Defined Mixed-Linkage β-Glucan Tetrasaccharide


Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc (CAS 58484-02-9), also designated 1,3:1,4-β-Glucotetraose (B) or 3¹-β-D-Cellotriosyl-glucose, is a high-purity tetrasaccharide composed of four D-glucose units linked via a single β-(1→3) bond and three β-(1→4) bonds [1]. It serves as a well-defined substrate and reference standard for biochemical and structural studies of mixed-linkage β-glucan-active enzymes, and as a characterized damage-associated molecular pattern (DAMP) in plant immunity research [2].

Why Generic Mixed-Linkage Glucotetraoses Cannot Substitute for Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc in Scientific Workflows


Among constitutionally isomeric β-glucotetraoses, the precise sequence and position of the single β-(1→3) linkage relative to the β-(1→4)-linked backbone decisively dictate enzyme cleavage specificity [1], oxidative degradation kinetics [2], and immune receptor recognition in plants [3]. The (1→4)-(1→4)-(1→3) arrangement present in this compound (isomer B) yields distinct hydrolytic product profiles, differential Fenton-induced degradation rates, and unique DAMP activity that cannot be replicated by isomers A or C, nor by all-β-(1→4) cellotetraose.

Quantitative Differentiation of Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc Relative to Its Closest Analogs


Divergent Enzymatic Cleavage: Li4B Yields Cellobiose + Glucose, While Li4A Yields Cellobiose + Laminaribiose Under the Same Ra0453 Hydrolase

When incubated with 0.5 μM Ra0453 (GH5 licheninase from R. albus 8) for 16 h at 37 °C, the isomer Li4B (Glcβ1-4Glcβ1-4Glcβ1-3Glc) is cleaved exclusively at the internal β-(1→3) bond to produce cellobiose and glucose [1]. Under identical conditions, the isomer Li4A (Glcβ1-3Glcβ1-4Glcβ1-4Glc) is cleaved to produce cellobiose and laminaribiose—a completely different disaccharide product set that alters downstream analytical detection and quantification [1]. The all-β-(1→4) cellotetraose is not cleaved by Ra0453 under these conditions [1].

Enzyme Specificity Licheninase Glycoside Hydrolase

Oxidative Degradation Kinetics: Isomer B Exhibits Distinct Fenton-Induced Degradation Rate Compared to Isomers A and C

Systematic UPLC-MS/MS investigation of Fenton-induced oxidative degradation of isomeric β-D-glucotetraoses revealed that the position of the β-(1→3) linkage within the tetrasaccharide backbone significantly affects the degradation rate constant [1]. The three constitutionally isomeric tetrasaccharides—isomer A (β1-3/1-4/1-4), isomer B (β1-4/1-4/1-3), and isomer C (β1-4/1-3/1-4)—each displayed unique degradation kinetics, with isomer-specific pseudo-first-order rate constants that differ by >20% among isomers under identical Fenton conditions (10 mM H₂O₂, 0.1 mM FeSO₄, pH 5.0, 25 °C) [1]. The corresponding MS/MS fragmentation patterns are also isomer-specific, providing unambiguous identification of isomer B in complex oligosaccharide mixtures [1].

Oxidative Stability HILIC UPLC-MS/MS β-Glucan Oxidation

Differential Activation of Plant Innate Immunity: 3¹-β-D-Cellotriosyl-glucose Triggers ROS Burst and Defense Gene Reprogramming Distinct from Shorter MLG Oligosaccharides

In Arabidopsis thaliana and rice (Oryza sativa), the tetrasaccharide 3¹-β-D-cellotriosyl-glucose (identical to Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc) and the trisaccharide 3¹-β-D-cellobiosyl-glucose both elicit pattern-triggered immunity (PTI) responses, including cytoplasmic Ca²⁺ elevation, reactive oxygen species (ROS) burst, MAP kinase phosphorylation, and defense gene transcriptional reprogramming [1]. However, the tetrasaccharide triggers quantitatively distinct responses: in rice, the tetrasaccharide binds OsCERK1 and induces a ROS burst, while the trisaccharide MLG43 was identified as the minimal structure for strong PTI in Arabidopsis, indicating that the additional β-(1→4)-linked glucose unit in the tetrasaccharide modulates receptor affinity and downstream signal amplitude [1]. All-β-(1→4) cellotetraose does not activate these LysM PRR-dependent immune pathways [1].

Plant Immunity DAMP Pattern-Triggered Immunity

Structural Basis for Specific Carbohydrate-Binding Module Recognition: 1,3:1,4-β-Glucotetraose B Co-crystallized with CBM22-2 Xylan-Binding Domain at 1.8 Å Resolution

The crystal structure of the CBM22-2 xylan-binding domain from Paenibacillus barcinonensis Xyn10C in complex with 1,3:1,4-β-Glucotetraose B has been solved at 1.8 Å resolution (PDB: 4XUT) [1]. The electron density map unambiguously defines the tetrasaccharide in the binding cleft, revealing specific hydrogen-bonding and hydrophobic stacking interactions that are sensitive to the glycosidic linkage pattern [1]. No equivalent co-crystal structures are available for isomers A or C with this CBM domain, indicating that the (1→4)-(1→4)-(1→3) linkage arrangement is the preferred or uniquely resolved ligand for this thermostabilizing xylan-binding domain [1].

Carbohydrate-Binding Module X-ray Crystallography Protein-Ligand Complex

Certified Purity and Identity for β-Glucanase Assay Standardization: >95% HPLC Purity with NMR Conformation for Lot-to-Lot Reproducibility

Commercially, this compound is supplied under the product code O-BGTETB as a high-purity reference standard (>95% by HPLC) with identity confirmed by ¹H NMR [1]. This specification is explicitly designed for use in research, biochemical enzyme assays, and in vitro diagnostic analysis of 1,3:1,4-β-glucanase (lichenase) activity [1]. In contrast, generic mixed-linkage glucan hydrolysates or in-house preparations lack defined isomeric composition, leading to inconsistent enzyme kinetics measurements due to the mixture of isomers A, B, and C present in partial hydrolysates [1].

Reference Standard Enzyme Assay Quality Control

Optimal Application Scenarios Where Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc Outperforms Generic Alternatives


Calibrated Quantification of Licheninase (EC 3.2.1.73) Activity Using Substrate-Specific Product Standards

In assays for 1,3-1,4-β-D-glucan 4-glucanohydrolase (lichenase), the use of O-BGTETB (Li4B) as a substrate yields a defined product pair (cellobiose + glucose) that allows straightforward HPAEC-PAD or TLC quantification against pure cellobiose and glucose standards [1]. The isomeric Li4A, in contrast, generates laminaribiose—a disaccharide that co-elutes differently and requires a separate, less commonly available calibration standard [1]. This compound is thus indispensable for laboratories validating lichenase activity in accordance with AOAC or ICC standard methods for β-glucan quantification in cereals.

Structural Biology Studies of Carbohydrate-Active Enzyme–Ligand Complexes

The only high-resolution (1.8 Å) co-crystal structure of a CBM22-2 domain bound to a mixed-linkage glucotetraose was determined using isomer B (PDB: 4XUT) [2]. Researchers undertaking X-ray crystallography, NMR titration, or surface plasmon resonance (SPR) binding studies involving CBM22 family domains should procure this specific isomer to ensure comparability with published structural data and to avoid confounding effects arising from alternative linkage geometries.

Functional Characterization of Plant Pattern-Recognition Receptors (PRRs) Sensing Mixed-Linkage β-Glucans

The tetrasaccharide 3¹-β-D-cellotriosyl-glucose has been demonstrated to bind the rice immune receptor OsCERK1 and to elicit PTI responses in both monocot and dicot plant species [3]. By contrast, the all-β-(1→4) cellotetraose fails to activate these LysM PRR pathways [3]. Plant immunologists screening PRR mutants or testing elicitor activity must therefore use the correct DP4 structure to reproduce published DAMP-response phenotypes and to avoid false-negative results from inactive oligosaccharide analogs.

Oxidative Stability Studies of β-Glucan-Based Functional Foods and Feeds

Fenton-induced degradation kinetics of β-glucan oligosaccharides are isomer-dependent, with Li4B (isomer B) exhibiting a degradation rate that differs by >20% from isomers A and C under identical oxidative conditions [4]. When modeling the shelf-life or gastrointestinal oxidative stability of barley or oat β-glucan products that contain the cellotriosyl-(1→3)-glucose motif, procurement of the correct isomer ensures physiologically relevant kinetic data.

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